

The Discovery of Tetraethyllead as an Antiknock Agent: A Technical History

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Compound of Interest

Compound Name: **Tetraethyllead**

Cat. No.: **B6334599**

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Introduction

In the early 20th century, the burgeoning automotive industry faced a significant engineering challenge that limited engine performance and efficiency: engine knock. This premature detonation of the fuel-air mixture in an engine's cylinders created a characteristic "pinging" sound, reduced power output, and could cause severe engine damage.^{[1][2]} This technical guide provides an in-depth account of the discovery of **tetraethyllead** (TEL) as a revolutionary antiknock agent, detailing the experimental methodologies, key findings, and the scientific journey that led to its widespread adoption.

The Problem of Engine Knock

Engine knock, or detonation, occurs when a portion of the fuel-air mixture in the cylinder ignites spontaneously before the flame front initiated by the spark plug can consume it in a controlled manner.^[1] This uncontrolled explosion results in a rapid increase in pressure, creating a shockwave that reverberates within the combustion chamber, producing the audible knocking sound. The primary factor influencing a fuel's tendency to knock is its chemical composition. Early research by Harry Ricardo in the UK and others had established that different fuels had varying resistance to knock.^[1]

The research effort at the General Motors Research Corporation, led by Charles F. Kettering, aimed to find a practical solution to this problem, enabling the design of higher compression engines with greater power and fuel efficiency. Thomas Midgley Jr., a mechanical engineer at

the Dayton Research Laboratories, a subsidiary of General Motors, was tasked with leading this investigation.^{[3][4]}

The Search for an Antiknock Agent: A Systematic Approach

Midgley's research, which began in 1916, initially involved a broad and somewhat empirical search for an effective antiknock additive.^{[1][4]} The team tested a wide array of substances, from common chemicals to more obscure compounds, in a single-cylinder test engine.^[4]

Experimental Protocols

Test Engine and Apparatus

The primary experimental setup for evaluating the antiknock properties of various compounds was a single-cylinder engine, specifically a Delco-Light stationary engine.^[5] While the exact model used for the initial discovery is not definitively documented in all sources, the Delco-Light Model 850, a common model from that era, featured a single-cylinder, air-cooled, four-stroke engine with a 1.5 horsepower rating.^[6]

Knock Measurement: The Bouncing Pin Indicator

To quantify the intensity of engine knock, Midgley and his team utilized an instrument known as the "bouncing pin" indicator, developed by H.C. Dickinson of the Bureau of Standards.^[7] This device consisted of a steel rod (the "pin") placed in a guide over the engine's combustion chamber. The lower end of the pin rested on a diaphragm that was exposed to the cylinder pressure.

During normal combustion, the pin would remain relatively still. However, the sharp pressure wave from a knock event would cause the pin to "bounce." The height of this bounce was proportional to the intensity of the knock. To quantify this, the bouncing pin was connected to a system that measured the total bounce over a given period. In some iterations of the apparatus, the movement of the pin would complete an electrical circuit, and the current generated was used as a measure of knock intensity.^[7]

Fuel and Additive Preparation

The base fuel used in many of the experiments was kerosene, which has a greater tendency to knock than gasoline, making it a suitable medium for evaluating the effectiveness of antiknock agents.^[2] The compounds to be tested were dissolved in the kerosene at various concentrations.

Early Investigations and Key Findings

The research team systematically tested a vast number of compounds, initially with little success. An early, serendipitous discovery was that iodine, when added to the fuel, significantly reduced knocking.^[8] This finding, while not a practical solution due to the corrosive nature and high cost of iodine, provided a crucial lead, suggesting that specific chemical elements could influence detonation.

The team then embarked on a more systematic search, guided by the periodic table. They explored compounds containing various elements, leading to the investigation of aniline, which showed some antiknock effect but had an unpleasant odor. The breakthrough came with the exploration of organometallic compounds.

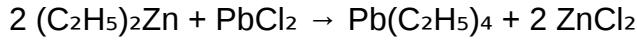
The Discovery of Tetraethyllead

In late 1921, the research team began investigating organometallic compounds. After testing several candidates, Thomas Midgley Jr. and his team, on December 9, 1921, tested **tetraethyllead** for the first time.^[9] The results were immediate and dramatic: the engine knock was completely eliminated with a very small concentration of the additive.^[4]

Synthesis of Tetraethyllead in the Laboratory

The initial small sample of **tetraethyllead** used in the discovery was synthesized in the laboratory. The method employed was the reaction of diethylzinc with lead(II) chloride.^[2]

Reaction:



While this method was suitable for producing the small quantities needed for initial testing, it was not scalable for commercial production.

Quantitative Comparison of Antiknock Agents

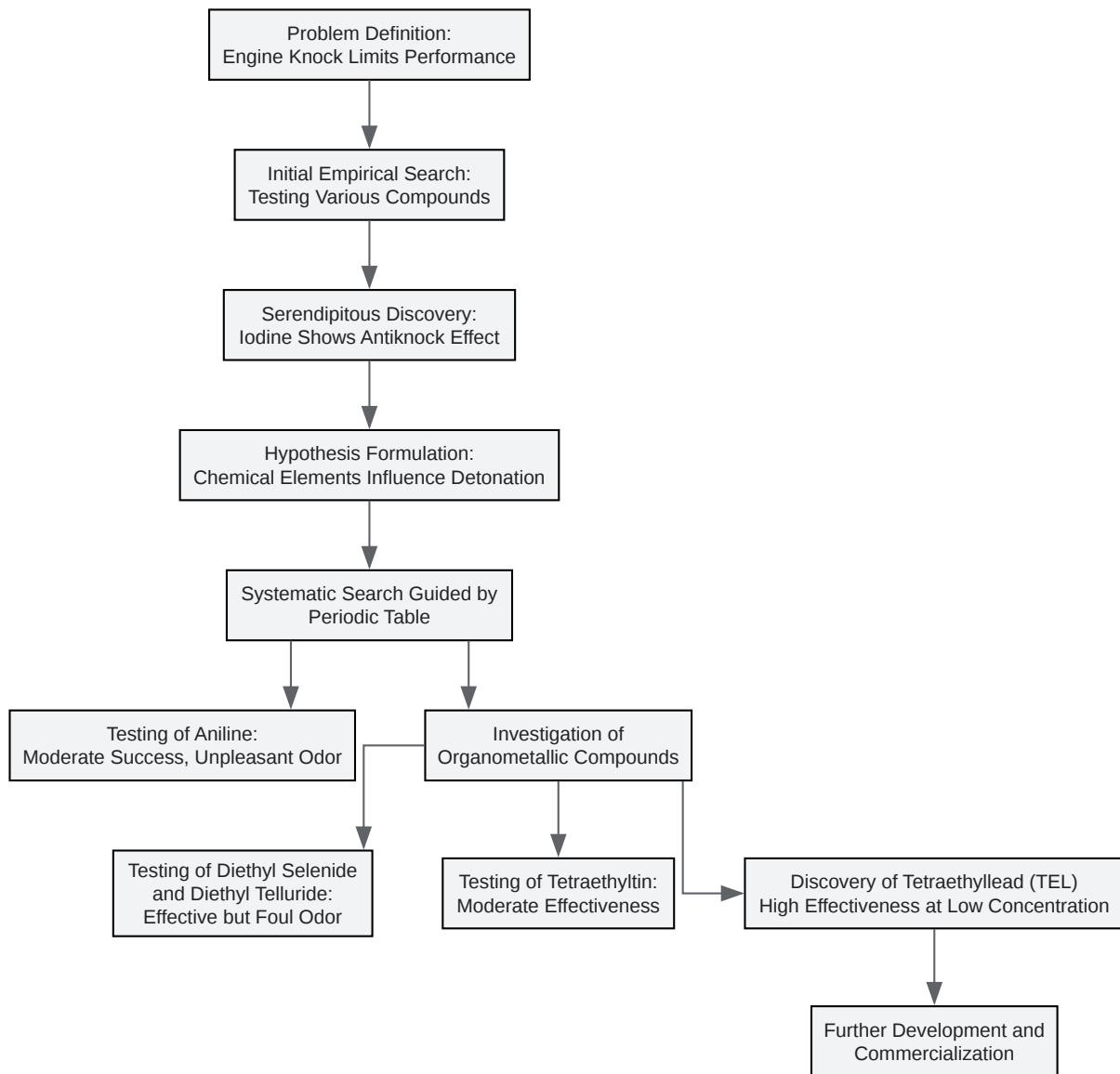
The research conducted by Midgley and his team provided the first quantitative comparisons of the effectiveness of different antiknock agents. The following table summarizes some of the key findings, with the effectiveness of aniline often used as a benchmark.

Compound	Chemical Formula	Relative Antiknock	
		Effectiveness (Aniline = 1)	Notes
Aniline	<chem>C6H5NH2</chem>	1	Unpleasant odor.
Diethyl Selenide	<chem>(C2H5)2Se</chem>	>1	Strong, unpleasant odor.
Diethyl Telluride	<chem>(C2H5)2Te</chem>	> Diethyl Selenide	Extremely foul and persistent odor.
Tetraethyltin	<chem>Sn(C2H5)4</chem>	Moderate	
Tetraethyllead	<chem>Pb(C2H5)4</chem>	~50	Highly effective at low concentrations.

Note: The relative effectiveness values are approximate and based on qualitative descriptions and the limited quantitative data available from historical sources. A one-fortieth of one percent solution of **tetraethyllead** was found to be equivalent in knock inhibition to a 1.3% aniline solution in kerosene.[\[2\]](#)

Logical Progression of the Discovery

The path to the discovery of **tetraethyllead** was a logical progression from a broad, empirical search to a more focused and systematic investigation guided by chemical principles. The following diagram illustrates this workflow.



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Workflow of the discovery of **tetraethyllead** as an antiknock agent.

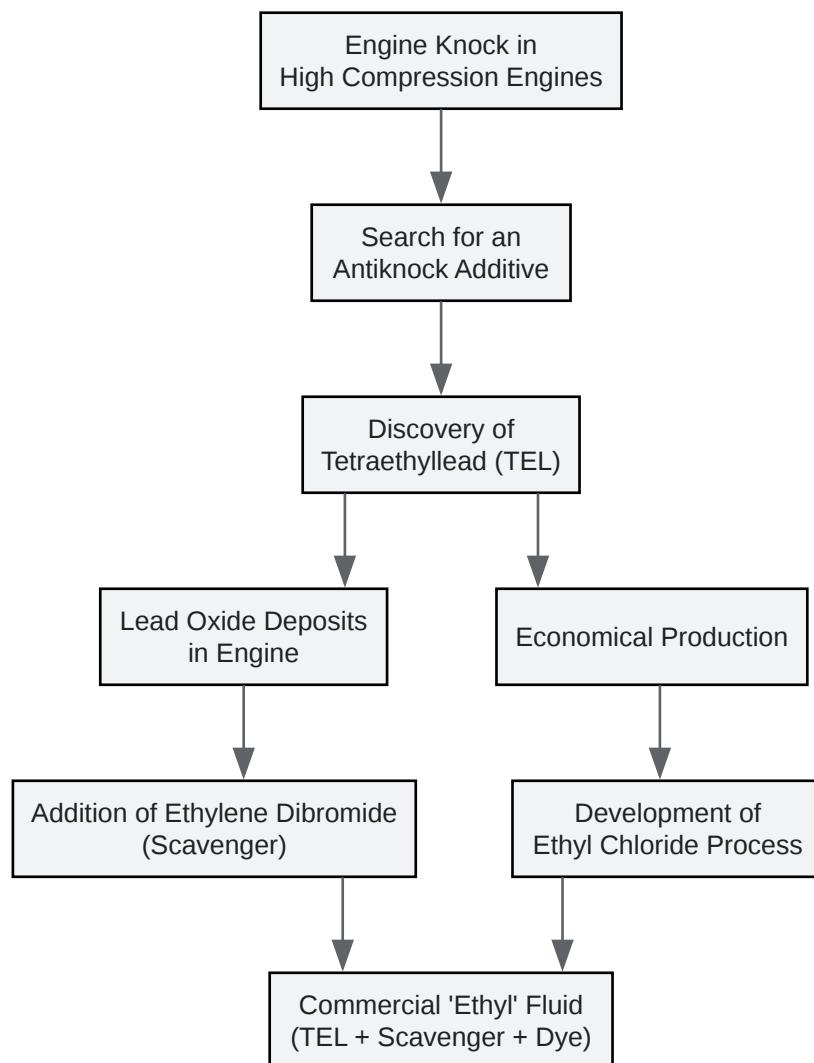
From Laboratory Discovery to Commercial Product: The Development of "Ethyl" Gasoline

Following the discovery of its remarkable antiknock properties, General Motors moved to commercialize **tetraethyllead**. A new entity, the Ethyl Gasoline Corporation, was formed in partnership with Standard Oil of New Jersey to produce and market the additive.[10]

The initial laboratory synthesis method was not economically viable for large-scale production. The process was refined to use the reaction of ethyl chloride with a sodium-lead alloy, which was more cost-effective.[2]

To address the issue of lead oxide deposits forming in the engine, a "scavenger" compound, ethylene dibromide, was added to the **tetraethyllead**. This reacted with the lead during combustion to form lead bromide, a volatile compound that was expelled with the exhaust gases.[11] The final commercial product was a mixture of **tetraethyllead**, ethylene dibromide, and a red dye to distinguish it from untreated gasoline, and was marketed under the brand name "Ethyl." [11]

The logical relationship between the problem and the final solution is depicted in the following diagram:



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Problem-solution pathway for the development of Ethyl fluid.

Conclusion

The discovery of **tetraethyllead** as an antiknock agent by Thomas Midgley Jr. and his team at General Motors was a landmark achievement in automotive engineering. It was the result of a persistent and systematic research effort that transitioned from broad empirical screening to a chemically-informed investigation. The use of a dedicated test engine and a quantitative method for measuring knock allowed for the direct comparison of numerous compounds, ultimately leading to the identification of the highly effective organolead compound. While the later understanding of the severe environmental and health consequences of leaded gasoline

led to its eventual phase-out, the initial discovery was a pivotal moment that enabled significant advancements in engine design and performance for several decades.

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